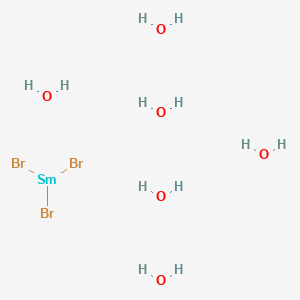

Samarium(III) bromide hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Samarium bromide hexahydrate is a chemical compound with the formula SmBr₃·6H₂O. It is a crystalline substance that typically appears as a light yellow solid. This compound is a hydrate form of samarium bromide, where each molecule of samarium bromide is associated with six molecules of water. Samarium bromide hexahydrate is used in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Samarium bromide hexahydrate can be synthesized by dissolving samarium oxide (Sm₂O₃) in 40% hydrobromic acid (HBr). The resulting solution is then crystallized to obtain SmBr₃·6H₂O . The reaction can be represented as follows:

Sm2O3+6HBr→2SmBr3+3H2O

Industrial Production Methods

In industrial settings, samarium bromide hexahydrate is produced by heating the hydrate form with ammonium bromide under vacuum conditions to obtain the anhydrous form of samarium bromide . This method ensures the removal of water molecules, resulting in pure samarium bromide.

Analyse Des Réactions Chimiques

Types of Reactions

Samarium bromide hexahydrate undergoes various chemical reactions, including:

Reduction: Samarium bromide can act as a reducing agent in organic synthesis.

Substitution: It can participate in substitution reactions where bromide ions are replaced by other anions or ligands.

Common Reagents and Conditions

Hydrobromic Acid (HBr): Used in the preparation of samarium bromide hexahydrate from samarium oxide.

Ammonium Bromide (NH₄Br): Used in the industrial production method to obtain anhydrous samarium bromide.

Major Products Formed

Samarium Diiodide (SmI₂): A common product formed in reduction reactions involving samarium bromide.

Substituted Samarium Compounds: Formed in substitution reactions where bromide ions are replaced.

Applications De Recherche Scientifique

Biocompatibility and Antimicrobial Properties

Samarium(III) bromide hexahydrate has been explored for its biocompatibility and antimicrobial properties, particularly in the development of coatings for biomedical applications. Research indicates that samarium-doped hydroxyapatite coatings exhibit enhanced antibacterial properties, making them suitable for use in dental and orthopedic implants. A study demonstrated that these coatings did not adversely affect osteoblast behavior, highlighting their potential for promoting bone healing while reducing infection rates .

| Study | Findings |

|---|---|

| Ciobanu et al. (2021) | Developed samarium-doped hydroxyapatite coatings with superior antimicrobial properties. |

Electrochemical Applications

In electrochemistry, this compound is utilized in the deposition of samarium metal from ionic liquids. This process has implications for the development of advanced battery technologies and catalysis. Research has shown that the electrochemical behavior of samarium ions can be effectively studied using this compound, leading to insights into its redox properties and potential applications in energy storage systems .

| Application | Details |

|---|---|

| Electrochemical Deposition | Investigated for use in battery technology and catalysis. |

Materials Science

This compound is employed in the synthesis of various materials, including luminescent materials and catalysts. Its ability to form stable complexes makes it a valuable precursor in the preparation of samarium-based compounds used in phosphors and other optoelectronic devices. The compound’s high solubility enables its use in creating thin films and nanostructures through solution-based methods.

| Material Type | Application |

|---|---|

| Luminescent Materials | Used in phosphors for lighting and display technologies. |

| Catalysts | Serves as a precursor for samarium-based catalysts in organic reactions. |

Case Study 1: Antimicrobial Coatings

A notable study focused on the preparation of samarium-doped hydroxyapatite coatings demonstrated their effectiveness against bacterial strains associated with implant infections. The coatings were synthesized via a dip-coating technique, resulting in significant reductions in bacterial adhesion compared to non-doped controls .

Case Study 2: Electrochemical Behavior

Research on the electrochemical deposition of samarium from ionic liquids revealed insights into its redox behavior, which is crucial for developing more efficient energy storage systems. The findings indicated that the deposition process could be optimized by adjusting ionic liquid compositions, enhancing the efficiency of samarium recovery processes .

Mécanisme D'action

The mechanism of action of samarium bromide hexahydrate involves its ability to act as a reducing agent. In organic synthesis, samarium diiodide (SmI₂) is known for its single-electron transfer capabilities, which facilitate the reduction of various functional groups . The molecular targets and pathways involved include the reduction of carbonyl compounds, halides, and other functional groups, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Samarium Chloride (SmCl₃): Similar to samarium bromide but with chloride ions instead of bromide.

Samarium Iodide (SmI₂): Known for its use in reductive coupling reactions.

Samarium Fluoride (SmF₃): Another halide compound of samarium with different reactivity.

Uniqueness

Samarium bromide hexahydrate is unique due to its specific reactivity and solubility properties. It is particularly useful in reactions requiring a bromide source and in applications where the presence of water molecules is beneficial.

Activité Biologique

Samarium(III) bromide hexahydrate (SmBr₃·6H₂O) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of medicine and materials science. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Formula : SmBr₃·6H₂O

- Molecular Weight : 498.162 g/mol

- CAS Number : 13517-12-9

- Appearance : Yellow crystalline solid

- Solubility : Insoluble in water

Biological Applications

1. Antimicrobial Properties

Recent studies have indicated that samarium compounds exhibit significant antimicrobial activity. This compound has been shown to possess antibiofilm properties, which are crucial in preventing bacterial colonization on medical devices and tissues. Research has demonstrated that samarium-doped materials, such as hydroxyapatite (HAp) coatings, display enhanced antibacterial effects compared to conventional antibiotics. The mechanisms behind this activity include:

- Metal Ion Interaction : The interaction of samarium ions with cellular components can disrupt bacterial cell membranes.

- Chelation : Samarium's ability to form complexes with various ligands enhances its reactivity and biological activity.

2. Radiopharmaceutical Applications

This compound is also utilized in the development of radiopharmaceuticals for cancer treatment. The isotope samarium-153 is particularly noteworthy as it selectively targets areas of new bone formation, making it effective for treating metastatic bone pain. The compound works by:

- Targeting Mechanism : Concentrating in regions affected by tumors, thus alleviating pain associated with osteoblastic lesions.

- Bone Remodeling Influence : Altering the bone remodeling process to provide therapeutic benefits.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Reaction : Reacting samarium metal with bromine in a controlled environment.

- Hydrothermal Synthesis : Utilizing high-pressure and high-temperature conditions to facilitate the formation of the compound.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties of samarium-doped HAp coatings on dental implants. Results indicated a significant reduction in biofilm formation compared to untreated implants, showcasing the potential for clinical applications in dentistry.

-

Pain Management in Cancer Therapy :

- Clinical trials involving samarium-153 lexidronam demonstrated its effectiveness in managing pain for patients with metastatic bone cancer. The treatment was well-tolerated, with minimal side effects reported.

Propriétés

IUPAC Name |

tribromosamarium;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJDCZVUWJNXRL-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Br[Sm](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H12O6Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13517-12-9 |

Source

|

| Record name | Samarium(III) bromide hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.